SD-208

Übersicht

Beschreibung

SD-208 is a potent, orally active ATP-competitive inhibitor of transforming growth factor-beta receptor 1 (TGF-βRI). It has shown significant potential in inhibiting the growth and invasiveness of various cancer cells, particularly glioma and prostate cancer cells . This compound is known for its ability to block TGF-β-induced signaling pathways, making it a promising candidate for cancer therapy .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy: SD-208 has shown promise in inhibiting the growth and invasiveness of glioma and prostate cancer cells. .

Anti-inflammatory: This compound exhibits anti-inflammatory properties by inhibiting TGF-β-induced signaling pathways, which are involved in various inflammatory processes.

Fibrosis Treatment:

Wirkmechanismus

Mode of Action

SD-208 acts as an ATP-competitive inhibitor for PKD, effectively blocking its activity . It also inhibits the growth of TGF-β–sensitive cells mediated by recombinant TGF-β1 or TGF-β2 or of TGF-β–containing glioma cell supernatant . This results in the blockage of autocrine and paracrine TGF-β signaling in cells .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It inhibits cell proliferation, an effect that could be reversed by overexpressed PKD1 or PKD3 . It also blocks prostate cancer cell survival and invasion, and arrests cells in the G2/M phase of the cell cycle . In the context of TGF-β signaling, this compound blocks the phosphorylation of Smad2 , a key player in the TGF-β signaling pathway.

Pharmacokinetics

The oral bioavailability of this compound was verified by demonstrating the inhibition of TGF-β–induced Smad phosphorylation in spleen and brain .

Result of Action

This compound’s action leads to significant molecular and cellular effects. It induces G2/M cell cycle arrest, accompanied by an increase in levels of p21 . It also significantly abrogates the growth of tumor xenografts in mice, which is accompanied by reduced proliferation and increased apoptosis .

Biochemische Analyse

Biochemical Properties

SD-208 plays a crucial role in biochemical reactions by inhibiting the activity of transforming growth factor β receptor I kinase. This inhibition is achieved through the compound’s interaction with the enzyme’s active site, preventing the phosphorylation of downstream signaling molecules such as Smad2 . Additionally, this compound has been shown to interact with other kinases, including protein kinase D, albeit with lower affinity . These interactions are primarily characterized by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In glioma cells, this compound inhibits cell proliferation and invasiveness by blocking the transforming growth factor β signaling pathway . This inhibition leads to reduced phosphorylation of Smad2, which in turn decreases the expression of genes involved in cell migration and invasion. In prostate cancer cells, this compound induces G2/M cell cycle arrest, thereby inhibiting cell proliferation . Furthermore, this compound enhances the immunogenicity of glioma cells by increasing the activity of natural killer cells, CD8 T cells, and macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of transforming growth factor β receptor I kinase, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of Smad2, a key signaling molecule in the transforming growth factor β pathway. Additionally, this compound inhibits protein kinase D by binding to its ATP-binding site, thereby blocking its kinase activity . These inhibitory actions result in the downregulation of genes involved in cell proliferation, migration, and invasion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and migration in glioma and prostate cancer cells . Prolonged treatment may also result in the development of resistance mechanisms, necessitating combination therapies to maintain efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models of glioma, low doses of this compound have been shown to inhibit tumor growth and enhance immune response without significant toxicity . Higher doses, while more effective at inhibiting tumor growth, may lead to adverse effects such as weight loss and organ toxicity . In prostate cancer models, this compound has been effective at inducing tumor regression at moderate doses, with minimal adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with transforming growth factor β receptor I kinase and protein kinase D . The compound is metabolized in the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target cells. In glioma cells, this compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on transforming growth factor β receptor I kinase .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of target cells . The compound’s activity is influenced by its localization, as it needs to be in close proximity to transforming growth factor β receptor I kinase and protein kinase D to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

SD-208 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 5-Chlor-2-Fluoranilin mit 2,4-Dichlorpyrimidin unter basischen Bedingungen beinhaltet, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit 4-Aminopyridin umgesetzt, um this compound zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Basen wie Kaliumcarbonat (K2CO3) bei erhöhten Temperaturen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung und Qualitätskontrolle .

Analyse Chemischer Reaktionen

Reaktionstypen

SD-208 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Fluorsubstituenten am aromatischen Ring . Es kann auch an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei der Synthese und Reaktion von this compound sind Kaliumcarbonat (K2CO3), Dimethylsulfoxid (DMSO) und 4-Aminopyridin . Die Reaktionen werden typischerweise unter basischen Bedingungen und bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Hauptprodukte

Das Hauptprodukt, das bei der Synthese von this compound entsteht, ist die Verbindung selbst, die sich durch ihre selektive Hemmung von TGF-βRI auszeichnet . Andere Nebenprodukte können nicht umgesetzte Ausgangsstoffe und Nebenprodukte aus unvollständigen Reaktionen sein, die typischerweise während der Reinigung entfernt werden .

Wissenschaftliche Forschungsanwendungen

Krebstherapie: this compound hat vielversprechende Ergebnisse bei der Hemmung des Wachstums und der Invasivität von Gliom- und Prostatakrebszellen gezeigt. .

Entzündungshemmend: This compound weist entzündungshemmende Eigenschaften auf, indem es TGF-β-induzierte Signalwege hemmt, die an verschiedenen Entzündungsprozessen beteiligt sind.

Fibrosebehandlung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv TGF-βRI hemmt und so die Phosphorylierung der rezeptorassoziierten Smads (Smad2 und Smad3) blockiert. Diese Hemmung verhindert die nachgeschalteten Signalwege, die Zellproliferation, -migration und -invasion fördern . This compound verstärkt auch die Immunantwort, indem es die Aktivität von natürlichen Killerzellen und CD8-T-Zellen erhöht .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von SD-208

This compound zeichnet sich durch seine hohe Selektivität für TGF-βRI gegenüber anderen Kinasen und seine orale Bioverfügbarkeit aus . Es hat eine signifikante Wirksamkeit in präklinischen Modellen von Krebs und Fibrose gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Eigenschaften

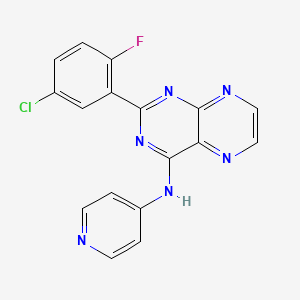

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERLXWPRSBJFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438042 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627536-09-8 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SD-208 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.